molecular formula C21H25F2N3O2S B4351529 7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4351529
M. Wt: 421.5 g/mol
InChI Key: QNOSVIXIZWEAPE-UHFFFAOYSA-N
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Description

7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound characterized by its unique structure, which includes an adamantyl group, difluoromethyl group, and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various halides, organometallic reagents, and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions can vary widely depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 7-(1-adamantyl)-5-(fluoromethyl)-2-mercapto-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
  • 7-(1-adamantyl)-5-(trifluoromethyl)-2-mercapto-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Uniqueness

The uniqueness of 7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

7-(1-adamantyl)-5-(difluoromethyl)-1-(2-methoxyethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N3O2S/c1-28-3-2-26-18-16(19(27)25-20(26)29)14(17(22)23)7-15(24-18)21-8-11-4-12(9-21)6-13(5-11)10-21/h7,11-13,17H,2-6,8-10H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOSVIXIZWEAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)F)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
Reactant of Route 2
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
Reactant of Route 3
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
7-(1-ADAMANTYL)-5-(DIFLUOROMETHYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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